molecular formula C13H13N3 B2800296 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile CAS No. 955557-28-5

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile

Cat. No.: B2800296
CAS No.: 955557-28-5
M. Wt: 211.268
InChI Key: MOQNDLNRSNAVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound with the molecular formula C13H13N3. It is characterized by the presence of a benzonitrile group attached to a pyrazole ring, which is further substituted with two methyl groups.

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-10-7-11(2)16(15-10)9-13-5-3-12(8-14)4-6-13/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQNDLNRSNAVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the reaction of 3,5-dimethylpyrazole with benzyl cyanide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile is unique due to its specific substitution pattern on the pyrazole ring and the presence of a benzonitrile group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzonitrile moiety linked to a pyrazole ring, which is substituted with two methyl groups. Its unique structure suggests potential applications in various therapeutic areas, including anticancer and antimicrobial research.

  • Molecular Formula : C13H13N3
  • Molecular Weight : 213.26 g/mol
  • CAS Number : 955557-28-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor functions, influencing pathways related to cell growth, apoptosis, and autophagy.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study found that certain pyrazole derivatives demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells, primarily through the inhibition of mTORC1 signaling pathways and modulation of autophagy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Although specific data on this compound is limited, related pyrazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria.

Study on Antiproliferative Activity

A detailed study explored the structure-activity relationship (SAR) of related compounds. The findings suggested that the presence of the pyrazole ring significantly enhances anticancer activity by disrupting autophagic flux and interfering with mTORC1 reactivation .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with benzyl cyanide under basic conditions. This synthetic route highlights the accessibility of the compound for further biological evaluation.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
4-(3,5-Dimethylpyrazol-1-yl)benzonitrile StructureAnticancer activity via mTORC1 inhibition
N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides -Submicromolar antiproliferative activity; autophagy modulation
4-(6-amino-thiazole) -Anticancer properties; significant cytotoxicity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 4-bromomethylbenzonitrile reacts with 3,5-dimethylpyrazole in DMF using K₂CO₃ as a base at 80–100°C, yielding ~88–96% product . Solvent choice (e.g., THF/water mixtures) and catalyst loading (e.g., 0.2 equiv CuSO₄ with sodium ascorbate) are critical for CuAAC efficiency . Monitoring via TLC (cyclohexane/ethyl acetate eluents) and purification via flash chromatography (silica gel, gradient elution) ensure high purity .

Q. How is the compound characterized using spectroscopic and analytical techniques?

  • Methodological Answer : Key characterization includes:

  • ¹H/¹³C NMR : Peaks at δ 2.42 ppm (pyrazole-CH₃), 4.51 ppm (CH₂ bridge), and 7.60–7.66 ppm (aromatic protons) confirm connectivity .
  • HRMS : Exact mass validation (e.g., [M+H]+ calculated 366.0631 vs. observed 366.0637) .
  • IR : Stretching bands at 2228 cm⁻¹ (C≡N) and 2121 cm⁻¹ (N₃ in intermediates) .
  • UPLC-MS : Retention time and fragmentation patterns (e.g., m/z 369 [M-H]⁻) verify structural integrity .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Flash chromatography (cyclohexane/ethyl acetate gradients) achieves >95% purity . For azide-containing intermediates, Celite-assisted dry loading minimizes decomposition . Recrystallization from CH₂Cl₂/hexane mixtures is used for crystalline derivatives .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) of the benzonitrile and pyrazole moieties, identifying sites for electrophilic substitution . Molecular docking (AutoDock Vina) against targets like kinase domains reveals steric and electronic complementarity, informing SAR modifications (e.g., trifluoromethyl or triazole substitutions) .

Q. What strategies resolve contradictions in crystallographic data for structurally similar analogs?

  • Methodological Answer : SHELXL refinement (with TWIN/BASF commands) addresses twinning in high-symmetry crystals. Anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis distinguish disorder (e.g., CH₂ bridge conformers) from true polymorphism . For ambiguous electron density, iterative OMIT maps and DFT-optimized geometries validate atomic positions .

Q. How do substituents on the pyrazole ring influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Methyl groups at pyrazole-3,5 positions enhance metabolic stability by reducing CYP450 oxidation . Substitution with triazoles (via CuAAC) improves kinase inhibition (IC₅₀ <5 µM) by forming H-bonds with ATP-binding pockets . Comparative MIC assays (e.g., S. aureus) show CF₃-substituted derivatives exhibit 5.19 µM activity vs. 4.53 µM for HCT116 cancer cells .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic assays : Measure IC₅₀ via fluorescence polarization (e.g., ADP-Glo™ Kinase Assay) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to target enzymes .
  • Western blotting : Confirms downstream pathway modulation (e.g., ERK phosphorylation) in cell lysates .

Q. How can high-throughput screening (HTS) pipelines integrate this compound for drug discovery?

  • Methodological Answer : Automated synthesis (e.g., Chemspeed platforms) generates 100+ analogs/day via modular substitutions (e.g., aryl halide couplings) . HTS assays (384-well plates) with luciferase reporters or FRET probes identify hits with >50% inhibition at 10 µM . LC-MS/MS metabolomics tracks in vitro stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.